![molecular formula C22H22N4O2 B14350757 (E,E)-N,N'-(1,4-Phenylene)bis[1-(6-ethoxypyridin-3-yl)methanimine] CAS No. 97455-71-5](/img/no-structure.png)
(E,E)-N,N'-(1,4-Phenylene)bis[1-(6-ethoxypyridin-3-yl)methanimine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E,E)-N,N’-(1,4-Phenylene)bis[1-(6-ethoxypyridin-3-yl)methanimine] is an organic compound characterized by its unique structure, which includes a phenylene core and ethoxypyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-N,N’-(1,4-Phenylene)bis[1-(6-ethoxypyridin-3-yl)methanimine] typically involves the condensation of 1,4-phenylenediamine with 6-ethoxypyridine-3-carbaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the imine bonds.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(E,E)-N,N’-(1,4-Phenylene)bis[1-(6-ethoxypyridin-3-yl)methanimine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxypyridinyl groups can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amines.
Scientific Research Applications
(E,E)-N,N’-(1,4-Phenylene)bis[1-(6-ethoxypyridin-3-yl)methanimine] has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(salicylidene)ethylenediamine: Another Schiff base ligand with similar coordination properties.
N,N’-Bis(2-pyridylmethylene)ethylenediamine: A related compound with pyridyl groups instead of ethoxypyridinyl groups.
Uniqueness
(E,E)-N,N’-(1,4-Phenylene)bis[1-(6-ethoxypyridin-3-yl)methanimine] is unique due to its specific structural features, such as the ethoxypyridinyl groups, which may impart distinct electronic and steric properties compared to other similar compounds. These unique features can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
| 97455-71-5 | |
Molecular Formula |
C22H22N4O2 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
1-(6-ethoxypyridin-3-yl)-N-[4-[(6-ethoxypyridin-3-yl)methylideneamino]phenyl]methanimine |
InChI |
InChI=1S/C22H22N4O2/c1-3-27-21-11-5-17(15-25-21)13-23-19-7-9-20(10-8-19)24-14-18-6-12-22(26-16-18)28-4-2/h5-16H,3-4H2,1-2H3 |
InChI Key |
VMCQDULKGZYVOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C=C1)C=NC2=CC=C(C=C2)N=CC3=CN=C(C=C3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


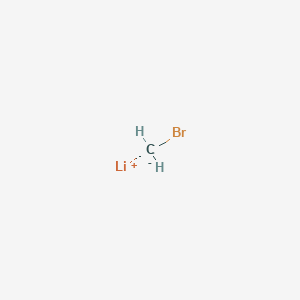
![N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide](/img/structure/B14350697.png)
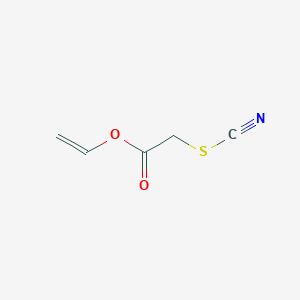
![2,2'-Oxybis[1-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one]](/img/structure/B14350710.png)
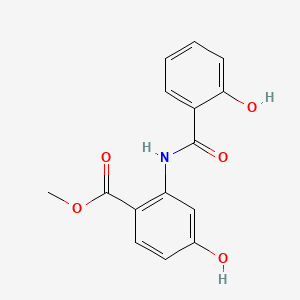
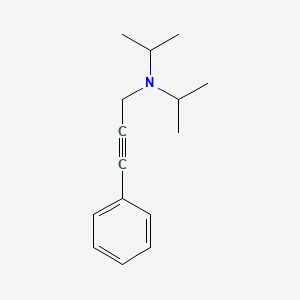
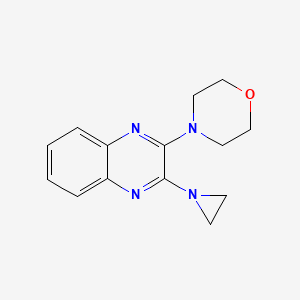
![5,11-Diphenyl-8H-cyclohepta[b]naphthalene](/img/structure/B14350764.png)
